2-(Propylamino)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

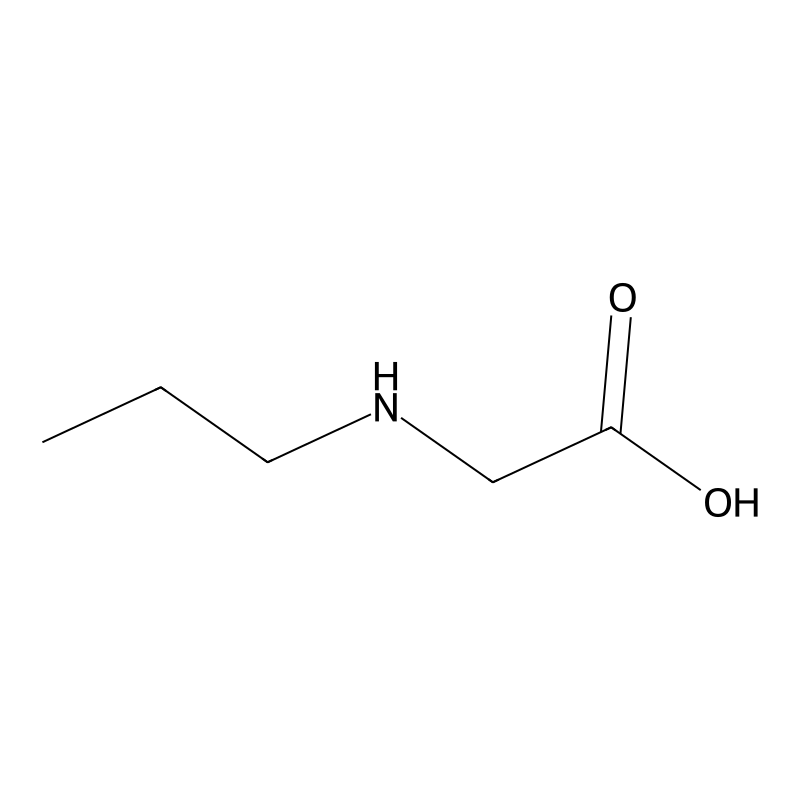

2-(Propylamino)acetic acid, also known as 2-(propylamino)ethanoic acid, is an organic compound characterized by the presence of a propylamino group attached to the second carbon of the acetic acid molecule. Its chemical formula is C₅H₁₃NO₂, and it has a molecular weight of approximately 115.16 g/mol. This compound exists primarily in its hydrochloride form, which is commonly used in various chemical and biological applications .

The structure of 2-(propylamino)acetic acid consists of a carboxylic acid functional group (-COOH) and an amine group (-NH) linked to a propyl chain. This configuration allows it to participate in a variety of

- Acid-Base Reactions: As a carboxylic acid, it can donate a proton (H⁺), forming its conjugate base (propylaminoacetate) when reacted with bases.

- Esterification: It can react with alcohols to form esters, particularly when heated with an alcohol in the presence of an acid catalyst.

- Decarboxylation: Under certain conditions, 2-(propylamino)acetic acid can lose carbon dioxide to yield propylamine.

- Formation of Amides: It can react with amines to form amides, which are significant in synthetic organic chemistry.

2-(Propylamino)acetic acid exhibits various biological activities due to its structural properties. It has been studied for its potential role as a neurotransmitter or neuromodulator in the central nervous system. The compound's ability to interact with specific receptors may influence physiological processes such as mood regulation and cognitive function. Furthermore, it has shown potential in modulating metabolic pathways involved in amino acid metabolism .

Synthesis of 2-(propylamino)acetic acid can be achieved through several methods:

- Alkylation of Glycine: Propylamine can be reacted with glycine in the presence of suitable reagents to yield 2-(propylamino)acetic acid.

- Reductive Amination: Starting from acetic acid derivatives, reductive amination can be employed where propylamine is reacted with an appropriate carbonyl compound followed by reduction.

- Direct Amination: Acetic acid can be directly aminated using propylamine under acidic conditions to form 2-(propylamino)acetic acid .

2-(Propylamino)acetic acid has diverse applications across various fields:

- Pharmaceuticals: It is utilized in drug formulations due to its biological activity and ability to influence neurotransmitter systems.

- Biochemical Research: The compound serves as a reagent or intermediate in synthesizing other biologically active molecules.

- Agriculture: It may be employed in developing agrochemicals that enhance plant growth or resistance to pests.

Research indicates that 2-(propylamino)acetic acid interacts with various enzymes and proteins, influencing biochemical pathways. Studies have shown its capacity to modulate receptor activity, particularly those involved in neurotransmission. These interactions suggest potential therapeutic uses in treating neurological disorders or enhancing cognitive functions .

Several compounds share structural similarities with 2-(propylamino)acetic acid, including:

- Glycine (C₂H₅NO₂): The simplest amino acid, serving as a precursor for many biosynthetic pathways.

- Alanine (C₃H₇NO₂): An amino acid involved in protein synthesis and metabolism.

- 2-(Isopropylamino)acetic Acid (C₅H₁₁NO₂): Similar structure but with an isopropyl group instead of propyl; it exhibits different biological activities.

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Glycine | C₂H₅NO₂ | Simplest amino acid; important for protein synthesis. |

| Alanine | C₃H₇NO₂ | Non-polar amino acid; involved in glucose metabolism. |

| 2-(Isopropylamino)acetic Acid | C₅H₁₁NO₂ | Similar structure; different biological properties. |

The uniqueness of 2-(propylamino)acetic acid lies in its specific propylamine substitution, which influences its interaction profile and biological activity compared to these similar compounds.